

Application Note: Spectroscopic Characterization of Ethyl N-(2,6-dimethylphenyl)carbamate

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Compound of Interest

Compound Name:	Ethyl N-(2,6-dimethylphenyl)carbamate
CAS No.:	35601-96-8
Cat. No.:	B2425655

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Introduction & Structural Context^{[1][2][3][4][5][6][7]}

Ethyl N-(2,6-dimethylphenyl)carbamate (also known as Ethyl 2,6-xylidylcarbamate) is a critical intermediate in the synthesis of amide-type local anesthetics (e.g., Lidocaine, Bupivacaine analogs) and a structural congener to Mexiletine derivatives.^[1] Its accurate characterization is essential for monitoring reaction progress (acylation of 2,6-xylidine) and quantifying impurities in pharmaceutical raw materials.

This guide provides a definitive protocol for the structural validation of this molecule using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR).^[1] The 2,6-dimethyl substitution pattern on the aromatic ring creates significant steric hindrance, a feature that distinctly influences its spectral signature compared to non-substituted carbamates.^[1]

Structural Analysis

The molecule consists of a lipophilic 2,6-dimethylphenyl (xylyl) head group linked to an ethyl ester via a carbamate nitrogen.[1]

- Molecular Formula:

[1]

- Molecular Weight: 193.24 g/mol

- Key Structural Features:

- Plane of Symmetry: The 2,6-dimethyl substitution renders the aromatic protons at positions 3 and 5 equivalent.[1]

- Carbamate Linkage: The

moiety exhibits restricted rotation and distinct hydrogen bonding potential.[1]

Figure 1: Structural connectivity and functional domains of **Ethyl N-(2,6-dimethylphenyl)carbamate**. [1]

Infrared Spectroscopy (FTIR) Protocol[3][6]

Objective: To confirm functional group identity, specifically distinguishing the carbamate carbonyl and the secondary amine stretch.

Experimental Parameters

- Instrument: ATR-FTIR (Attenuated Total Reflectance) is recommended over KBr pellets for reproducibility and ease of handling.[1]
- Crystal Material: Diamond or ZnSe.[1]
- Resolution: 4 cm^{-1} .
- Scans: 32 (sample) / 32 (background).[1]
- Range: 4000 – 600 cm^{-1} .

Spectral Interpretation

The steric bulk of the 2,6-dimethyl groups often prevents intermolecular hydrogen bonding stacking seen in simpler carbamates, potentially sharpening the N-H band.[1]

Functional Group	Frequency (cm ⁻¹)	Intensity	Assignment Notes
N-H Stretch	3250 – 3350	Medium, Broad	Secondary amide/carbamate N-H.[1][2] Position shifts with concentration (H-bonding).
C-H (Aromatic)	3000 – 3100	Weak	Aromatic C-H stretching.[1][3]
C-H (Aliphatic)	2900 – 2980	Medium	Methyl/Methylene stretches from Ethyl and Xylyl groups.[1]
C=O Stretch	1690 – 1720	Strong	Diagnostic Peak. Carbamate carbonyl. [1] Typically higher freq. than amides, lower than esters.
Amide II	1530 – 1550	Medium	N-H bending / C-N stretching coupling.[1]
C-O-C Stretch	1220 – 1260	Strong	Asymmetric stretching of the ester linkage.[1]

Validation Check: If the C=O peak appears below 1660 cm⁻¹, suspect hydrolysis to the urea derivative or starting amine contamination.

Nuclear Magnetic Resonance (NMR) Protocol[3]

Objective: To map the carbon skeleton and confirm the ratio of aliphatic to aromatic protons.

Sample Preparation[3]

- Solvent: Chloroform-d (
) is the standard solvent (7.26 ppm ref).[1]
 - Note: Use DMSO-d6 only if N-H proton visibility is critical, as it minimizes exchange broadening.
- Concentration: 10-15 mg per 0.6 mL solvent.
- Tube: 5mm high-precision NMR tube.

1H NMR Analysis (400 MHz, CDCl3)

The symmetry of the 2,6-dimethylphenyl group simplifies the aromatic region significantly.

Proton Environment	Shift (δ , ppm)	Multiplicity	Integration	Coupling (J)	Assignment
Ar-H (Meta/Para)	7.00 – 7.15	Multiplet	3H	-	H-3, H-4, H-5 on aromatic ring.[1]
N-H	6.20 – 6.60	Broad Singlet	1H	-	Exchangeable carbamate proton.[1]
O-CH ₂ -	4.15 – 4.25	Quartet	2H	7.1 Hz	Methylene of ethyl group. [1]
Ar-CH ₃	2.20 – 2.30	Singlet	6H	-	Diagnostic. Two equivalent methyls on the ring.[1]
-CH ₂ -CH ₃	1.25 – 1.35	Triplet	3H	7.1 Hz	Terminal methyl of ethyl group. [1]

Mechanistic Insight: The aromatic protons often appear as a tight multiplet or a "apparent singlet" at lower fields because the chemical shift difference between the meta and para protons is small.[1] The 2,6-methyl groups shield the NH proton less than expected due to the twisted conformation required to relieve steric strain [1].

13C NMR Analysis (100 MHz, CDCl₃)

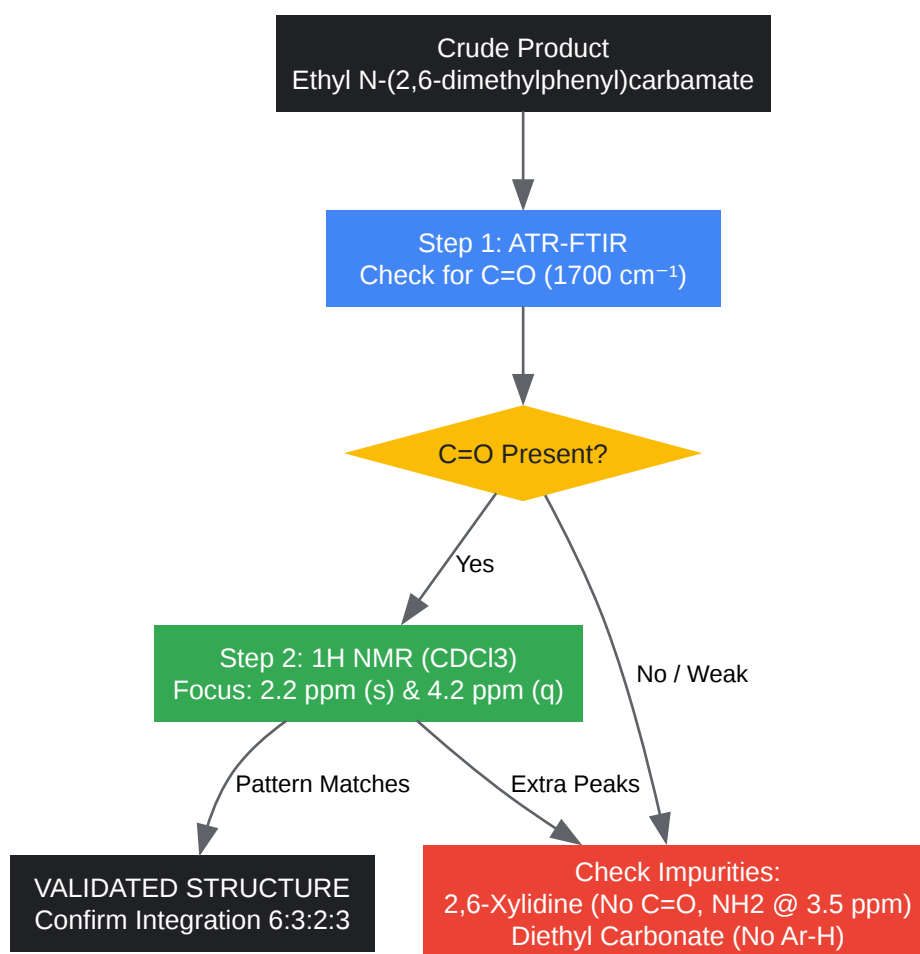
Look for 8 distinct carbon signals due to symmetry.

- Carbonyl (C=O): ~155.0 ppm (Deshielded carbamate carbon).[1]
- Aromatic Ipso (C-N): ~135.0 ppm.

- Aromatic Ortho (C-Me): ~136.0 ppm (Quaternary).
- Aromatic Meta/Para: ~128.0 ppm and ~126.0 ppm.[1]
- O-CH₂: ~61.5 ppm.
- Ar-CH₃: ~18.5 ppm (Ring methyls).
- Ethyl-CH₃: ~14.5 ppm.

Workflow & Logic Diagram

The following diagram illustrates the decision matrix for characterizing this compound, ensuring differentiation from common impurities like 2,6-xylidine (starting material) or diethyl carbonate (reagent byproduct).



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Figure 2: Logical workflow for spectroscopic validation and impurity exclusion.

References

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Sources

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- [2. rsc.org \[rsc.org\]](#)
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